molecular formula C19H22N2O2 B5665447 N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide

Cat. No. B5665447
M. Wt: 310.4 g/mol
InChI Key: GFMQUBHCTGVGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" represents a complex organic compound. Its study encompasses synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This analysis excludes drug usage, dosage, and side effects, focusing solely on the compound's scientific aspects.

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions to introduce specific functional groups or to modify the molecule's structure for desired properties. For instance, the synthesis of N-substituted nicotinamides demonstrates the transformation of nicotinic acid into compounds with potential biological activities, highlighting the versatility of nicotinamide as a core structure for developing new molecules (Terauchi et al., 1997).

Molecular Structure Analysis

Understanding the molecular structure of "N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" involves analyzing its three-dimensional arrangement and how it affects the compound's properties and reactivity. Studies on similar compounds, like various nicotinamide derivatives, contribute to understanding the structural basis of their biological activities and physicochemical properties (Soldatenkov et al., 2013).

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in a variety of chemical reactions, reflecting a wide range of chemical properties. For instance, nicotinamide can form complexes with macrocyclic compounds, indicating its ability to interact with other molecules through non-covalent interactions, which is fundamental for its role in biological systems and potential applications in material science (Kotkar & Srivastava, 2008).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and influence its behavior in different environments (Borba et al., 2008).

Chemical Properties Analysis

The chemical properties of "N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" and related compounds, including reactivity, stability, and interaction with various reagents, are essential for understanding their potential applications and mechanisms of action. The study of nicotinamide's complexation behavior with crown ethers exemplifies the detailed investigation of its chemical behavior and potential for forming supramolecular structures (Kotkar & Srivastava, 2008).

properties

IUPAC Name

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)19(22)16-7-5-10-20-17(16)13-14-9-11-23-18-8-4-3-6-15(18)12-14/h3-8,10,14H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMQUBHCTGVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)CC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.